molecular formula C9H10F2O2 B8032594 2,4-Difluoro-3-propoxyphenol

2,4-Difluoro-3-propoxyphenol

Cat. No.: B8032594
M. Wt: 188.17 g/mol
InChI Key: NKPSOMWAHSQETB-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-propoxyphenol is a fluorinated phenolic compound characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 4, a propoxy group (-OCH₂CH₂CH₃) at position 3, and a hydroxyl group (-OH) at position 1. Fluorine atoms increase electronegativity and metabolic stability, while the propoxy group may influence solubility and steric interactions.

Properties

IUPAC Name

2,4-difluoro-3-propoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-2-5-13-9-6(10)3-4-7(12)8(9)11/h3-4,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPSOMWAHSQETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-propoxyphenol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,4-difluorophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-propoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of difluoroquinones.

    Reduction: Formation of difluorohydroquinones.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-3-propoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-propoxyphenol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on fluorinated propanoyl fluorides (), which are structurally and functionally distinct from 2,4-Difluoro-3-propoxyphenol.

Structural and Functional Differences

Property This compound Fluorinated Propanoyl Fluorides ()
Core Structure Phenol derivative (benzene ring with -OH) Acyl fluorides (RC(=O)F)
Substituents -F (positions 2,4), -OCH₂CH₂CH₃ (position 3) Complex fluorinated alkoxy/ether groups (e.g., CF₃O-, C₃F₇O-)
Reactivity Acidic -OH group; potential for hydrogen bonding High electrophilicity due to acyl fluoride group
Applications Likely bioactive/pharmaceutical uses (hypothetical) Industrial intermediates (e.g., fluoropolymer synthesis)

Key Observations:

Electron-Withdrawing Effects: Both compound classes leverage fluorine substituents to enhance stability and reactivity. However, in this compound, fluorine atoms deactivate the aromatic ring, directing electrophilic substitution to specific positions. In contrast, fluorinated propanoyl fluorides utilize fluorine to stabilize the acyl fluoride group, promoting nucleophilic acyl substitution .

Functional Group Influence: The phenolic -OH group in this compound enables hydrogen bonding and acidity (pKa ~10), whereas the acyl fluoride group in compounds is highly reactive toward hydrolysis, forming carboxylic acids or esters .

Synthetic Utility: Propanoyl fluorides in are intermediates in synthesizing fluorinated polymers or surfactants.

Limitations of Available Evidence

The provided materials lack data on phenolic analogs of this compound (e.g., other fluorinated alkoxyphenols). exclusively details propanoyl fluorides with unrelated applications, while (audit standards) is irrelevant. Consequently, this comparison is constrained to structural contrasts rather than functional or biological parallels.

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